molecular formula C8H10 B1234150 1,3,6-Cyclooctatriene CAS No. 3725-30-2

1,3,6-Cyclooctatriene

Cat. No. B1234150
CAS RN: 3725-30-2
M. Wt: 106.16 g/mol
InChI Key: LHNSMWDERKGLJK-DKPWQKSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloocta-1,3,6-triene is a cyclooctatriene.

Scientific Research Applications

  • Chemical Reactions and Adduct Formation : 1,3,6-Cyclooctatriene is involved in normal Diels-Alder-adducts with nitrosobenzenes and shows unique rearrangement reactions when combined with nitro-substituted nitrosobenzenes (Kresze & Bathelt, 1973).

  • Kinetic and Equilibrium Studies : Studies on the gas-phase equilibrium and rate constants for the isomerizations of this compound have been conducted, providing detailed insights into its kinetic and thermodynamic properties (Greathead & Orchard, 1983).

  • Complex Formation and Reactivity : Research into the reaction of this compound with Fe2(CO)9 under mild conditions has led to the formation of stable complexes, showcasing its potential in complex formation and organometallic chemistry (Salzer & Philipsborn, 1976).

  • Catalysis and Cycloisomerization : The cycloisomerization of certain compounds to cyclooctatriene products, catalyzed by platinum, highlights its role in synthetic organic chemistry and catalysis (Vasu, Das, & Liu, 2010).

  • Preparation and Characterization of Derivatives : The preparation and characterization of 3,5,7-Cyclooctatriene-1,2-dione and its bromo derivative have been achieved, expanding the range of derivatives and applications of cyclooctatrienes in chemistry (Oda, Oda, Miyakoshi, & Kitahara, 1977).

  • Structural and Conformational Studies : Research on the molecular conformation of cycloalkatrienes, including this compound, provides valuable information on their stability and structural preferences, which is crucial for their applications in material science and molecular design (Buemi, Zuccarello, & Grasso, 1977).

properties

CAS RN

3725-30-2

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

(1Z,3Z,6Z)-cycloocta-1,3,6-triene

InChI

InChI=1S/C8H10/c1-2-4-6-8-7-5-3-1/h1-4,7-8H,5-6H2/b3-1-,4-2-,8-7-

InChI Key

LHNSMWDERKGLJK-DKPWQKSPSA-N

Isomeric SMILES

C/1/C=C\C=C/C/C=C1

SMILES

C1C=CCC=CC=C1

Canonical SMILES

C1C=CCC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6-Cyclooctatriene
Reactant of Route 2
1,3,6-Cyclooctatriene
Reactant of Route 3
1,3,6-Cyclooctatriene
Reactant of Route 4
1,3,6-Cyclooctatriene
Reactant of Route 5
1,3,6-Cyclooctatriene
Reactant of Route 6
1,3,6-Cyclooctatriene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.